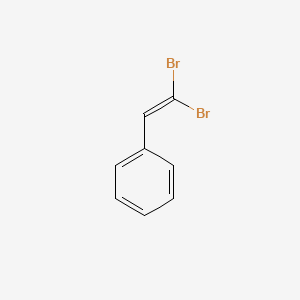

(2,2-Dibromovinyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dibromoethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2/c9-8(10)6-7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLVUSZHVURAOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073471 | |

| Record name | (2,2-dibromoethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31780-26-4, 7436-90-0 | |

| Record name | Dibromostyrene (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031780264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,2-dibromoethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2,2-Dibromovinyl)benzene from Benzaldehyde via the Corey-Fuchs Reaction

Abstract

(2,2-Dibromovinyl)benzene is a valuable synthetic intermediate, primarily utilized in cross-coupling reactions and as a precursor for the synthesis of terminal alkynes.[1] Its efficient preparation from readily available starting materials is a topic of significant interest for researchers in organic synthesis, medicinal chemistry, and materials science. This guide provides a comprehensive technical overview of the synthesis of this compound from benzaldehyde, focusing on the first stage of the Corey-Fuchs reaction. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, discuss critical safety considerations, and offer field-proven insights to ensure a successful and reproducible synthesis.

Introduction: The Synthetic Utility of this compound

The geminal dibromoalkene functional group present in this compound offers a versatile handle for a variety of chemical transformations. It is a key building block for:

-

Alkyne Synthesis: As the stable intermediate of the Corey-Fuchs reaction, it can be readily converted to phenylacetylene through treatment with a strong base.[2]

-

Cross-Coupling Reactions: The reactive carbon-bromine bonds allow for participation in various metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1]

-

Mechanistic Studies: It serves as a model substrate for investigating reaction mechanisms and developing novel synthetic methodologies.[1]

The most reliable and widely adopted method for synthesizing this compound from an aldehyde is the Corey-Fuchs reaction, developed by E. J. Corey and Philip L. Fuchs in 1972.[3] This reaction transforms an aldehyde into a 1,1-dibromoalkene in a single, high-yielding step.[4]

Reaction Principle and Mechanism

The conversion of benzaldehyde to this compound is a Wittig-type reaction. The core of this transformation is the in situ generation of a phosphorus ylide, specifically dibromomethylenetriphenylphosphorane, which then reacts with the aldehyde.[2]

The mechanism can be broken down into two primary stages:

-

Ylide Formation: Two equivalents of triphenylphosphine (PPh₃) react with one equivalent of carbon tetrabromide (CBr₄). The first PPh₃ molecule acts as a nucleophile, attacking a bromine atom on CBr₄ to form a phosphonium salt and the tribromomethyl anion. The second PPh₃ molecule then deprotonates the intermediate to generate the reactive dibromomethylenephosphorane ylide.[4]

-

Wittig Reaction: The phosphorus ylide attacks the electrophilic carbonyl carbon of benzaldehyde. This proceeds through a betaine intermediate which collapses to form a four-membered oxaphosphetane ring. This intermediate is unstable and fragments, yielding the desired this compound and triphenylphosphine oxide (Ph₃P=O) as a byproduct.[4][5]

The driving force for the final step is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.

Reagent and Product Data

A clear understanding of the physical and chemical properties of all substances involved is crucial for safe handling and effective execution of the experiment.

| Compound Name | Formula | Mol. Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| Benzaldehyde | C₇H₆O | 106.12 | Colorless liquid | -57.12 to -26 | 178.1 | 100-52-7 |

| Carbon Tetrabromide | CBr₄ | 331.63 | White crystalline solid | 90.1 | 189.5 | 558-13-4 |

| Triphenylphosphine | C₁₈H₁₅P | 262.29 | White crystals | 80-82 | 377 | 603-35-0 |

| This compound | C₈H₆Br₂ | 261.94 | Colorless to yellow liquid | 74-75 | N/A | 7436-90-0 |

(Data sourced from references[1][6][7][8][9][10])

Detailed Experimental Protocol

This protocol provides a general procedure that can be adapted for various scales. Expertise & Experience Insight: The success of this reaction is highly dependent on maintaining anhydrous (dry) conditions and an inert atmosphere, as the phosphorus ylide intermediate is sensitive to moisture and oxygen.

Materials and Reagents

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Benzaldehyde (freshly distilled to remove benzoic acid impurity)

-

Anhydrous Dichloromethane (DCM, CH₂Cl₂)

-

Hexanes or Pentane

-

Silica Gel or Celite®

-

Round-bottom flask (oven-dried)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Argon or Nitrogen gas supply with manifold

-

Standard glassware for workup and purification

Reaction Parameters Summary

| Reagent | Equivalents (eq.) | Purpose |

| Benzaldehyde | 1.0 | Substrate |

| Triphenylphosphine | 2.0 - 4.0 | Ylide formation |

| Carbon Tetrabromide | 1.0 - 2.0 | Bromine source for ylide |

| Dichloromethane | - | Anhydrous Solvent |

(Stoichiometry sourced from reference[5])

Step-by-Step Procedure

-

Reaction Setup: Place an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.

-

Reagent Addition: To the flask, add triphenylphosphine (2.0 - 4.0 eq.) followed by anhydrous dichloromethane. Cool the resulting solution to 0 °C using an ice bath.

-

Ylide Generation: Slowly add carbon tetrabromide (1.0 - 2.0 eq.) portion-wise to the stirred solution at 0 °C. The mixture will typically turn from colorless to a yellow or orange suspension. Stir the mixture at 0 °C for an additional 15-30 minutes to ensure complete formation of the ylide.

-

Aldehyde Addition: Prepare a solution of benzaldehyde (1.0 eq.) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 1-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the benzaldehyde spot.

-

Workup - Byproduct Precipitation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. To the resulting residue, add hexanes (or pentane). This will cause the triphenylphosphine oxide byproduct to precipitate as a white solid.

-

Workup - Filtration: Filter the mixture through a pad of silica gel or Celite®, washing thoroughly with additional hexanes to ensure all the product is collected. The triphenylphosphine oxide will remain on the filter pad.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. If necessary, the product can be further purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes).

Safety and Handling

Trustworthiness: A robust protocol is a safe protocol. Adherence to safety guidelines is paramount. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Carbon Tetrabromide (CBr₄): Harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation. Avoid breathing dust and ensure thorough washing after handling.

-

Triphenylphosphine (PPh₃): Harmful if swallowed and may cause an allergic skin reaction. It is also known to cause damage to organs through prolonged or repeated exposure.[4] Wear protective gloves and eye protection.

-

Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen. Handle only in a well-ventilated fume hood.

Troubleshooting and Field Insights

-

Low Yield: Often caused by moisture quenching the ylide. Ensure all glassware is rigorously dried and use high-quality anhydrous solvents. Freshly distilling the benzaldehyde is also recommended as it can oxidize to benzoic acid upon storage, which will not react.[11]

-

Incomplete Reaction: If TLC shows significant starting material remaining after several hours, the ylide may not have formed efficiently. Ensure the stoichiometry of PPh₃ and CBr₄ is correct and that the addition was performed at 0 °C.

-

Difficulty in Purification: The primary byproduct, triphenylphosphine oxide, can sometimes be difficult to separate completely. Thorough trituration with hexanes or pentane is key. If it co-elutes with the product during chromatography, a less polar solvent system may be required.

Conclusion

The synthesis of this compound from benzaldehyde via the Corey-Fuchs reaction is a reliable and efficient transformation. By understanding the underlying Wittig-type mechanism, adhering to a meticulous experimental protocol with an emphasis on anhydrous conditions, and observing all safety precautions, researchers can consistently obtain this valuable synthetic intermediate in high yield. This guide provides the foundational knowledge and practical steps necessary for its successful implementation in a laboratory setting.

References

-

Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. Retrieved from [Link]

-

Wikipedia. (2024). Benzaldehyde. Retrieved from [Link]

-

Britannica. (n.d.). Benzaldehyde. Retrieved from [Link]

-

Sciencemadness Wiki. (2025). Benzaldehyde. Retrieved from [Link]

-

Benzaldehyde (C6H5CHO) properties. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). Benzaldehyde. Retrieved from [Link]

-

Wikipedia. (2024). Corey–Fuchs reaction. Retrieved from [Link]

-

RSC Publishing. (2025). Corey–Fuchs reaction enabled synthesis of natural products: a review. Retrieved from [Link]

-

NROChemistry. (n.d.). Corey-Fuchs Homologation. Retrieved from [Link]

-

Chemsrc. (2025). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 3. Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00619H [pubs.rsc.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 6. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 7. Benzaldehyde | Aroma, Flavoring, Preservative | Britannica [britannica.com]

- 8. Benzaldehyde - Sciencemadness Wiki [sciencemadness.org]

- 9. webqc.org [webqc.org]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to (2,2-Dibromovinyl)benzene: Properties, Synthesis, and Applications

(2,2-Dibromovinyl)benzene , also known as β,β-Dibromostyrene, is a halogenated aromatic hydrocarbon that serves as a versatile and crucial intermediate in the field of organic synthesis. Its unique structure, featuring a phenyl group attached to a gem-dibromoalkene moiety, imparts a high degree of reactivity, making it a valuable building block for the construction of complex molecular architectures. This guide provides an in-depth overview of its core physical and chemical properties, established synthetic methodologies, and its applications for researchers and professionals in drug development and materials science.

Physicochemical and Spectroscopic Profile

The physical state of this compound is typically a colorless to yellow liquid[1]. A comprehensive summary of its key physicochemical properties is detailed in the table below. Understanding these properties is fundamental for its appropriate handling, storage, and application in experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7436-90-0 | [2] |

| Molecular Formula | C₈H₆Br₂ | [1][2] |

| Molecular Weight | 261.94 g/mol | [1][2] |

| Appearance | Colorless to yellow liquid | [1] |

| Melting Point | 74-75 °C | [3] |

| LogP | 3.77480 | [2] |

| Storage | 2-8°C | [1][2] |

The structural identity of this compound is unequivocally confirmed through various spectroscopic techniques. The infrared (IR) spectrum provides evidence of its key functional groups, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the precise arrangement of atoms and the overall molecular weight.

Synthesis and Reaction Mechanisms

The synthesis of this compound is most commonly achieved through a modification of the Wittig reaction, often referred to as the Corey-Fuchs reaction. This powerful olefination protocol allows for the conversion of an aldehyde into a gem-dibromoalkene.

Core Causality in Synthesis: The choice of benzaldehyde as a precursor is straightforward, as it provides the necessary phenyl group. The key transformation involves the in-situ generation of a phosphorus ylide from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). CBr₄ serves as the source of both the carbon and the two bromine atoms of the final vinyl group. The high reactivity of the ylide with the carbonyl group of benzaldehyde drives the reaction towards the formation of the stable alkene product.

Diagram 1: Synthesis Workflow of this compound

A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Corey-Fuchs Reaction

-

Step 1: Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add triphenylphosphine (2.0 eq.) and anhydrous dichloromethane (DCM). Cool the flask to 0°C in an ice bath.

-

Step 2: Ylide Generation: Slowly add a solution of carbon tetrabromide (1.0 eq.) in DCM to the stirred PPh₃ solution. The mixture will typically turn from colorless to a deep orange or red, indicating the formation of the phosphorus ylide.

-

Step 3: Aldehyde Addition: After stirring for 30-60 minutes at 0°C, add a solution of benzaldehyde (1.0 eq.) in DCM dropwise via the dropping funnel.

-

Step 4: Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Step 5: Quenching and Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Step 6: Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the high reactivity of its gem-dibromovinyl group. This functional group is an excellent precursor for a variety of transformations, most notably in transition metal-catalyzed cross-coupling reactions.[1] These reactions are cornerstones of modern medicinal chemistry, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds.

-

Alkynylation (Fritsch–Buttenberg–Wiechell rearrangement): Treatment of this compound with a strong base, such as n-butyllithium, results in a 1,2-migration to form phenylacetylene. This provides a reliable route to terminal alkynes, which are themselves versatile building blocks.

-

Cross-Coupling Reactions: The two bromine atoms can be sequentially or simultaneously substituted in reactions like the Suzuki, Sonogashira, and Stille couplings. This allows for the stepwise introduction of different aryl, vinyl, or alkynyl groups, making it a powerful tool for building complex, conjugated systems found in many pharmaceutical agents and organic materials.[1][4]

Diagram 2: Application in Suzuki Cross-Coupling

Stepwise Suzuki coupling using this compound.

The ability to use this compound in creating complex organic molecules makes it a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The reactivity of the dibromovinyl group is central to its value in research and development for exploring new synthetic methods.[1]

Safety, Handling, and Storage

As with all halogenated organic compounds, this compound must be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including safety goggles with side-shields, impervious gloves, and a lab coat.[5]

-

Handling: Avoid contact with skin and eyes and prevent the formation of aerosols.[5] Use non-sparking tools and take measures to prevent electrostatic discharge.

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C.[1][2]

-

Disposal: Dispose of the material and its container in accordance with local, regional, and national regulations. Adhered or collected material should be promptly disposed of.[5]

Conclusion

This compound is a synthetically powerful and versatile building block. Its well-defined physicochemical properties and predictable reactivity, particularly in modern cross-coupling chemistry, secure its role as a valuable intermediate for professionals in drug discovery, organic synthesis, and materials science. A thorough understanding of its synthesis, handling, and reaction profiles is essential for leveraging its full potential in the laboratory.

References

-

This compound | CAS#:7436-90-0. Chemsrc. [Link]

-

General procedure for the synthesis of 1‐(2,2‐dibromovinyl)‐2‐alkynylbenzene 3a-d. ResearchGate. [Link]

-

This compound. MySkinRecipes. [Link]

-

Mastering Organic Synthesis: The Power of Beta-Bromostyrene as a Chemical Building Block. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

Sources

An In-Depth Technical Guide to (2,2-Dibromovinyl)benzene: Synthesis, Reactivity, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2-Dibromovinyl)benzene (CAS No. 7436-90-0), a geminal dihalo-olefin, has emerged as a versatile and highly valuable building block in contemporary organic synthesis. Its unique structural motif, featuring a phenyl ring attached to a dibrominated vinyl group, provides a rich platform for a variety of chemical transformations, most notably in the realm of metal-catalyzed cross-coupling reactions. This guide offers a comprehensive overview of this compound, from its synthesis and characterization to its pivotal role as a precursor in the construction of complex molecular architectures, including those with potential applications in medicinal chemistry and drug discovery. The strategic importance of this reagent lies in its ability to undergo sequential, regioselective functionalization, allowing for the controlled and efficient assembly of polysubstituted alkenes and alkynes, which are prevalent motifs in numerous biologically active compounds.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in the laboratory.

| Property | Value | Reference |

| CAS Number | 7436-90-0 | N/A |

| Molecular Formula | C₈H₆Br₂ | [1] |

| Molecular Weight | 261.94 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [1] |

| Storage | 2-8°C, under an inert atmosphere | [1] |

Safety and Handling:

This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Based on the safety data sheet for the closely related compound 1-(2,2-dibromoethenyl)-2-nitrobenzene, it is advisable to avoid inhalation, ingestion, and contact with skin and eyes. In case of accidental exposure, it is crucial to seek immediate medical attention. While specific toxicity data for this compound is limited, its structure suggests that it may be harmful if swallowed and could cause skin and eye irritation.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Corey-Fuchs reaction , which involves the reaction of benzaldehyde with a phosphorus ylide generated from triphenylphosphine and carbon tetrabromide.[2][3] This one-carbon homologation is a reliable method for converting aldehydes into gem-dibromoolefins.[4]

Reaction Principle:

The Corey-Fuchs reaction proceeds in two main stages. First, triphenylphosphine reacts with carbon tetrabromide to form a phosphonium salt, which is then deprotonated by a second equivalent of triphenylphosphine to generate the dibromomethylenetriphenylphosphorane ylide. This ylide then reacts with the aldehyde (benzaldehyde) in a Wittig-type reaction to yield the desired this compound and triphenylphosphine oxide as a byproduct.[2]

Detailed Experimental Protocol (Adapted from a similar procedure):

This protocol is adapted from the synthesis of 2-(2,2-dibromoethenyl)aniline and should be optimized for the synthesis of this compound.

Materials:

-

Triphenylphosphine (2.0 eq.)

-

Carbon tetrabromide (1.0 eq.)

-

Benzaldehyde (1.0 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Hexane

-

Silica gel for column chromatography

Procedure:

-

Ylide Generation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add triphenylphosphine (2.0 eq.) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Slowly add carbon tetrabromide (1.0 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C. The solution will typically turn from colorless to a yellow-orange suspension.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

Wittig Reaction: Cool the ylide suspension back to 0 °C. Add a solution of benzaldehyde (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.6 ppm), vinyl proton (singlet, ~6.8-7.0 ppm). |

| ¹³C NMR | Aromatic carbons (~127-135 ppm), vinylic carbon attached to bromine atoms (~90-95 ppm), vinylic carbon attached to the phenyl ring (~138-142 ppm). |

| IR (Infrared) | C-H stretching (aromatic, ~3050 cm⁻¹), C=C stretching (aromatic, ~1600, 1480, 1440 cm⁻¹), C-H out-of-plane bending (aromatic, ~750, 690 cm⁻¹), C-Br stretching (~600-700 cm⁻¹). |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) showing the characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio). |

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of the two bromine atoms on the vinyl group, which allows for sequential and site-selective cross-coupling reactions. This makes it an invaluable precursor for the synthesis of disubstituted alkynes and trisubstituted alkenes.

Sonogashira Coupling: A Gateway to Alkynes

The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a cornerstone of modern organic synthesis.[5][6] this compound readily participates in this reaction, providing a straightforward route to 1-bromo-2-phenyl-1-en-3-ynes. These products can then undergo a second Sonogashira coupling to afford unsymmetrical 1,4-disubstituted 1,3-diynes.

Detailed Experimental Protocol for Sonogashira Coupling (General):

Materials:

-

This compound (1.0 eq.)

-

Terminal alkyne (1.1 eq.)

-

Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.02-0.05 eq.)

-

Copper(I) iodide (CuI) (0.05-0.1 eq.)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent and base)

-

Anhydrous and degassed solvent (e.g., THF, DMF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the solvent.

-

Add the amine base, followed by this compound and the terminal alkyne.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the metal catalysts.

-

Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[4] this compound can undergo sequential Suzuki couplings to generate stereodefined trisubstituted alkenes. The first coupling typically occurs with high stereoselectivity, leading to a monobrominated stilbene derivative, which can then be subjected to a second Suzuki coupling to introduce a different aryl or vinyl group.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling (General):

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.1 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, with a phosphine ligand) (0.01-0.05 eq.)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq.)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Applications in Drug Discovery and Development

The structural motifs accessible from this compound, such as substituted styrenes, stilbenes, and enynes, are prevalent in a wide array of biologically active molecules and approved drugs. While direct examples of the use of this compound in the synthesis of marketed drugs are not readily found in the public domain, the strategic importance of vinyl halides in medicinal chemistry is well-established, particularly in the synthesis of kinase inhibitors.[7][8]

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[9] Many kinase inhibitors feature a core heterocyclic scaffold decorated with various aryl and vinyl substituents to achieve potent and selective binding to the ATP-binding site of the kinase. The vinyl moiety, often introduced via cross-coupling reactions of vinyl halides, can serve as a key structural element for orienting other functional groups within the active site or for forming covalent bonds with specific amino acid residues.

For instance, patents for the synthesis of kinase inhibitors describe the use of substituted vinyl halides in Suzuki-Miyaura and other cross-coupling reactions to construct the final drug molecule or key intermediates.[7] The ability to sequentially and selectively functionalize a precursor like this compound offers medicinal chemists a powerful tool for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies, a critical process in lead optimization.

Conclusion

This compound is a highly versatile and valuable reagent in modern organic synthesis. Its straightforward preparation via the Corey-Fuchs reaction and its capacity for undergoing sequential and site-selective cross-coupling reactions make it an ideal starting material for the construction of complex and diverse molecular architectures. The ability to readily access substituted alkynes and alkenes from this single precursor underscores its importance in synthetic strategy. As the demand for novel and complex small molecules continues to grow, particularly in the field of drug discovery, the utility of key building blocks like this compound is set to expand even further. This guide provides a solid foundation for researchers and scientists to harness the full potential of this powerful synthetic tool.

References

- Sturdivant, J. M., DeLong, M. A., Chambournier, G., Pamment, M. G., & Fedij, V. (2017). Process for the preparation of kinase inhibitors and intermediates thereof. U.S.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

Thesis: Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Corey–Fuchs reaction. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

-

National Institutes of Health. (2025). Corey–Fuchs reaction enabled synthesis of natural products: a review. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 3. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Corey-Fuchs Reaction [organic-chemistry.org]

- 7. Synthesis of (S)-FTY720 vinylphosphonate analogues and evaluation of their potential as sphingosine kinase 1 inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Data of (2,2-Dibromovinyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for (2,2-Dibromovinyl)benzene, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the interpretation of spectral features, providing a foundational understanding of the molecule's structural characteristics. Experimental protocols for data acquisition and a detailed analysis of the underlying principles are also presented to ensure scientific integrity and reproducibility.

Introduction

This compound, with the chemical formula C₈H₆Br₂, is a versatile synthetic intermediate. Its structure, featuring a benzene ring attached to a dibrominated vinyl group, makes it a valuable precursor for a variety of chemical transformations, including cross-coupling reactions and the synthesis of more complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its reactions. This guide delves into the core spectroscopic techniques used to characterize this compound, providing a detailed interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

The synthesis of this compound is commonly achieved through the Corey-Fuchs reaction, which involves the reaction of benzaldehyde with a phosphonium ylide generated from carbon tetrabromide and triphenylphosphine.[1][2][3][4][5] This robust method allows for the efficient formation of the gem-dibromoalkene moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the vinylic proton.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.22-7.28 | m | 2H | Ar-H |

| 7.35-7.39 | m | 1H | Ar-H |

| 7.54 | s | 1H | -CH= |

| 7.60-7.63 | m | 1H | Ar-H |

Source: Thieme E-Journals - Synthesis / Full Text[6]

Interpretation of the ¹H NMR Spectrum:

The aromatic protons appear as a complex multiplet in the region of δ 7.22-7.63 ppm, integrating to five protons. This pattern is typical for a monosubstituted benzene ring. The vinylic proton (-CH=) appears as a sharp singlet at δ 7.54 ppm.[6] The downfield chemical shift of this proton is attributed to the deshielding effect of the two bromine atoms on the adjacent carbon and the anisotropic effect of the benzene ring. The singlet multiplicity indicates no adjacent protons to couple with.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 92.76 | =CBr₂ |

| 126.44 | Ar-C |

| 129.36 | Ar-C |

| 129.60 | Ar-C |

| 129.96 | Ar-C |

| 132.95 | Ar-C |

| 133.94 | Ar-C |

| 134.62 | -CH= |

Source: Thieme E-Journals - Synthesis / Full Text[6]

Interpretation of the ¹³C NMR Spectrum:

The spectrum displays eight distinct carbon signals. The signal at δ 92.76 ppm is assigned to the carbon atom of the dibromovinyl group (=CBr₂).[6] Its upfield shift compared to the other sp² carbons is due to the heavy atom effect of the two bromine atoms. The vinylic carbon (-CH=) resonates at δ 134.62 ppm. The remaining six signals in the aromatic region (δ 126.44-133.94 ppm) correspond to the six carbons of the benzene ring. The specific assignments of the aromatic carbons can be complex without further 2D NMR experiments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 1610 | C=C stretch (aromatic and vinylic) |

Source: Thieme E-Journals - Synthesis / Full Text[6]

Interpretation of the IR Spectrum:

The IR spectrum of this compound exhibits a characteristic absorption band at 1610 cm⁻¹, which is attributed to the C=C stretching vibrations of both the aromatic ring and the vinyl group.[6] Other expected bands, though not explicitly listed in the provided source, would include C-H stretching vibrations for the aromatic and vinylic protons (typically above 3000 cm⁻¹) and C-H bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for a Related Compound, 1-Bromo-4-(2,2-dibromovinyl)benzene

| m/z | Relative Intensity (%) | Assignment |

| 341 | 100 | [M]⁺ |

| 261 | 14 | [M-Br]⁺ |

| 180 | 55 | [M-Br-HBr]⁺ |

| 101 | 42 | [M-2Br-HBr]⁺ |

Source: Thieme E-Journals - Synthesis / Full Text[6]

Interpretation of the Mass Spectrum:

While the mass spectrum for this compound is not explicitly detailed in the provided search results, the fragmentation pattern of the closely related 1-Bromo-4-(2,2-dibromovinyl)benzene provides valuable insights. The molecular ion peak [M]⁺ would be expected for this compound at m/z 262, with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

Common fragmentation pathways would likely involve the loss of one or both bromine atoms. The loss of a bromine radical would result in a fragment at [M-Br]⁺. Subsequent loss of HBr is also a common fragmentation pathway for bromoalkanes. The presence of a phenyl group would likely lead to a stable phenyl cation or related aromatic fragments.

Caption: Plausible mass fragmentation pathway for this compound.

Experimental Protocols

The following are general protocols for the acquisition of the spectroscopic data discussed in this guide.

NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the expected chemical shift range (e.g., 0-10 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Ionization Method: Electron Ionization (EI) is a common method for this type of compound.

-

Acquisition: The sample is introduced into the ion source, where it is ionized and fragmented. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the presence of the monosubstituted benzene ring and the gem-dibromovinyl group, with chemical shifts consistent with the electronic effects of the substituents. The IR spectrum indicates the key functional groups, and mass spectrometry provides information on the molecular weight and fragmentation patterns. This detailed spectroscopic analysis is essential for any researcher working with this important synthetic intermediate, ensuring its correct identification and use in further chemical transformations.

References

Electrophilic Aromatic Substitution: A Mechanistic and Practical Guide for the Synthetic Chemist

Abstract

Electrophilic Aromatic Substitution (EAS) stands as a cornerstone of modern organic synthesis, providing a powerful and versatile methodology for the functionalization of aromatic systems. Its applications are vast, underpinning the industrial-scale production of numerous key intermediates for pharmaceuticals, agrochemicals, and advanced materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the core mechanistic principles of EAS, focusing on benzene as the archetypal substrate. We will delve into the causality behind experimental choices, examine the generation and reactivity of key electrophiles, and present a validated experimental protocol. Furthermore, this guide will elucidate the profound impact of substituent effects on reaction rates and regioselectivity, offering a predictive framework for rational synthetic design.

Chapter 1: The Core Mechanism: An In-Depth Analysis

The Aromatic Sextet of Benzene: A Barrier to Addition, A Gateway to Substitution

The unique stability of benzene arises from its cyclic, planar structure with a delocalized π-electron system containing six electrons, often depicted as a resonance hybrid.[1] This delocalization confers significant resonance energy, making the aromatic ring substantially less reactive than a typical alkene.[1][2] While alkenes readily undergo electrophilic addition reactions that consume the π-bond, benzene resists such pathways because they would lead to a catastrophic loss of aromatic stability.[2][3] Instead, benzene undergoes substitution reactions, where a hydrogen atom on the ring is replaced by an electrophile, thereby preserving the energetically favorable aromatic core.[1][4][5] This fundamental reactivity preference is the defining characteristic of aromatic compounds.

The Two-Step Mechanism: Attack and Re-aromatization

The generally accepted mechanism for electrophilic aromatic substitution proceeds via a two-step pathway.[6][7][8]

-

Step 1 (Slow, Rate-Determining): The electron-rich π-system of the benzene ring acts as a nucleophile, attacking a strong electrophile (E⁺).[7][9] This initial attack is the slowest step of the reaction because it temporarily disrupts the aromaticity of the ring, forming a high-energy, non-aromatic carbocation intermediate.[7][9]

-

Step 2 (Fast): A weak base present in the reaction mixture removes a proton from the sp³-hybridized carbon atom (the one bearing both the new electrophile and a hydrogen). This deprotonation event restores the π-system, leading to the re-formation of the stable aromatic ring in the final substituted product.[6][7]

Caption: The general two-step mechanism of Electrophilic Aromatic Substitution.

The Sigma Complex (Arenium Ion): Structure, Resonance, and Energetics

The carbocation intermediate formed in the first step is known as an arenium ion or sigma complex .[10][11] In this species, the electrophile is attached to one of the ring carbons via a new sigma (σ) bond, disrupting the cyclic delocalization.[10] The resulting positive charge is not localized on a single carbon atom but is delocalized across the remaining five sp²-hybridized carbons of the ring through resonance.[5][10] This resonance stabilization, while significant, does not fully compensate for the loss of aromaticity, making the formation of the sigma complex the rate-determining step.[7][10] The positive charge is specifically distributed over three carbon atoms (the two ortho positions and one para position relative to the point of attack).[10]

Caption: Energy profile diagram for a typical Electrophilic Aromatic Substitution.

Chapter 2: Generation and Reactivity of Key Electrophiles

Aromatic rings require potent electrophiles to initiate the substitution reaction. [6]The choice of reagents is therefore critical and is designed to generate a sufficiently reactive electrophilic species in situ.

| Reaction Type | Reagents | Electrophile (E⁺) | Catalyst/Role |

| Halogenation | Br₂, Cl₂, I₂ | Br⁺, Cl⁺, I⁺ (polarized complex) | FeBr₃, AlCl₃ (Lewis Acid) [12][13] |

| Nitration | Conc. HNO₃ + Conc. H₂SO₄ | NO₂⁺ (Nitronium ion) [14][15] | H₂SO₄ (Proton source) [14] |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄ + SO₃) | SO₃ or ⁺SO₃H [16][17] | H₂SO₄ (Solvent/Proton source) |

| Friedel-Crafts Alkylation | R-X (Alkyl Halide) | R⁺ (Carbocation) [18][19] | AlCl₃, FeCl₃ (Lewis Acid) [20][21] |

| Friedel-Crafts Acylation | RCOCl (Acyl Halide) | RCO⁺ (Acylium ion) [22][23] | AlCl₃ (Lewis Acid) [22][23] |

Causality in Electrophile Generation:

-

Halogenation: A diatomic halogen like Br₂ is not electrophilic enough to react with benzene. A Lewis acid catalyst (e.g., FeBr₃) is essential. It coordinates with one of the bromine atoms, polarizing the Br-Br bond and creating a highly electrophilic "Br⁺" equivalent that is readily attacked by the benzene ring. [24][25]* Nitration: Concentrated sulfuric acid, being a stronger acid than nitric acid, protonates the hydroxyl group of nitric acid. [26][27]This protonated intermediate readily loses a molecule of water to generate the potent electrophile, the nitronium ion (NO₂⁺). [4][14][27]* Friedel-Crafts Reactions: The role of the Lewis acid (e.g., AlCl₃) is to abstract the halide from the alkyl or acyl halide, generating a carbocation or a resonance-stabilized acylium ion, respectively. [20][21][28]These species are highly electrophilic and readily undergo reaction. It's crucial to note that in acylation, the AlCl₃ catalyst forms a complex with the product ketone, necessitating the use of stoichiometric amounts of the catalyst. [23]

Chapter 3: Experimental Protocol: The Nitration of Benzene

This protocol describes the preparation of nitrobenzene. It is a classic example of an electrophilic aromatic substitution reaction and must be performed with appropriate safety precautions due to the corrosive and toxic nature of the reagents.

3.1 Rationale for Reagent Choice and Conditions:

-

Reagents: A mixture of concentrated nitric acid and concentrated sulfuric acid (known as "mixed acid") is used to generate the required nitronium ion (NO₂⁺) electrophile. [14][15]* Temperature Control: The reaction is highly exothermic. The temperature must be carefully controlled and kept below 60°C. [2][14][29]Higher temperatures significantly increase the rate of dinitration, leading to the formation of undesired byproducts like m-dinitrobenzene. [2][14]An ice bath is used to manage the heat generated during the addition of reagents and the reaction itself. [2] 3.2 Detailed Step-by-Step Protocol:

-

Preparation of Mixed Acid: In a 100 mL flask placed in an ice-water bath, carefully and slowly add 8 mL of concentrated sulfuric acid to 7 mL of concentrated nitric acid with continuous swirling. Allow the mixture to cool. [2]2. Addition of Benzene: While monitoring the temperature with a thermometer, add 6 mL of benzene dropwise to the cold mixed acid. Ensure the temperature of the reaction mixture does not exceed 55-60°C. [2][29]Swirl the flask continuously during the addition.

-

Reaction Period: After the addition of benzene is complete, allow the mixture to stir at a controlled temperature (around 55°C) for approximately one hour to ensure the reaction goes to completion. [2]4. Work-up - Quenching: Carefully pour the reaction mixture into 150 mL of cold water in a beaker. This step quenches the reaction and helps to separate the organic product from the acid layer. [29]5. Separation: Transfer the mixture to a separatory funnel. The denser nitrobenzene will form the lower layer. Separate and discard the upper aqueous acid layer. [2]6. Washing: Wash the organic layer sequentially with water, then with a 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.

-

Drying and Isolation: Transfer the washed nitrobenzene to a clean, dry flask and dry it over anhydrous calcium chloride. The final product can be purified by distillation, collecting the fraction boiling at 210-211°C.

3.3 Safety Considerations:

-

Concentrated nitric and sulfuric acids are extremely corrosive. Always wear gloves, safety goggles, and a lab coat.

-

Benzene is a known carcinogen and is highly flammable. All operations should be performed in a well-ventilated fume hood.

-

The reaction is exothermic; rigorous temperature control is essential to prevent runaway reactions.

Chapter 4: The Role of Substituents in Directing Regioselectivity

The presence of a substituent on the benzene ring profoundly influences both the rate of subsequent EAS reactions and the position (regioselectivity) of the incoming electrophile. [30][31][32]Substituents are broadly classified into two categories: activating and deactivating groups. [30][33]

Activating vs. Deactivating Groups: Inductive and Resonance Effects

-

Activating Groups: These groups increase the rate of reaction compared to unsubstituted benzene. [30][32]They achieve this by donating electron density to the ring, making it more nucleophilic and stabilizing the positive charge of the sigma complex intermediate. [30][31][34]Examples include -OH, -NH₂, -OR, and alkyl groups (-R).

-

Deactivating Groups: These groups decrease the reaction rate relative to benzene. [30][32]They withdraw electron density from the ring, making it less nucleophilic and destabilizing the sigma complex. [30][34]Examples include -NO₂, -SO₃H, -CN, and carbonyl groups (-COR).

These effects are governed by two primary electronic mechanisms:

-

Inductive Effect: The polarization of a sigma bond due to differences in electronegativity. [6]* Resonance Effect: The delocalization of electrons through the π-system. [6][32]

Ortho-, Para- vs. Meta-Directors: A Mechanistic Explanation

-

Ortho-, Para-Directors: All activating groups and the deactivating halogens direct incoming electrophiles to the ortho and para positions. [31]This is because when the electrophile attacks at these positions, a key resonance structure of the sigma complex places the positive charge directly adjacent to the substituent. If the substituent has a lone pair of electrons (like -OH or -NH₂), it can donate this pair to form an additional, highly stable resonance structure, significantly lowering the activation energy for ortho/para attack. [35]Even for alkyl groups, which donate via induction, this adjacent positive charge is better stabilized. [35]

Caption: Ortho/para attack on an activated ring allows for an extra resonance form.

-

Meta-Directors: Most deactivating groups (e.g., -NO₂, -COR) direct incoming electrophiles to the meta position. [15]This is not because they activate the meta position, but because they strongly deactivate the ortho and para positions. [35]When attack occurs at the ortho or para positions, one of the resonance structures places the positive charge of the sigma complex directly adjacent to the positively polarized atom of the deactivating group. This juxtaposition of positive charges is highly unfavorable and destabilizing. [35]Meta attack avoids this destabilizing interaction, making it the least unfavorable, and thus the major, pathway. [35]

Substituent Group Class Directing Effect -NH₂, -NHR, -NR₂ Strongly Activating Ortho, Para -OH, -OR Strongly Activating Ortho, Para -R (Alkyl) Weakly Activating Ortho, Para -F, -Cl, -Br, -I Weakly Deactivating Ortho, Para [36] -CHO, -COR Moderately Deactivating Meta -SO₃H, -CN Moderately Deactivating Meta -NO₂ Strongly Deactivating Meta [15] | -NR₃⁺ | Strongly Deactivating | Meta |

Conclusion

The electrophilic aromatic substitution reaction is a foundational process in organic chemistry with immense practical importance. A thorough understanding of its two-step mechanism, the nature of the sigma complex intermediate, and the electronic principles governing electrophile generation is paramount for any synthetic chemist. Moreover, the ability to predict the influence of substituents on reactivity and regioselectivity is a critical skill that enables the rational design of complex synthetic routes for the development of novel pharmaceuticals and functional materials. This guide has provided a detailed framework, grounded in established principles and practical considerations, to serve as an authoritative resource for professionals in the field.

References

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Clark, J. (2023). The Nitration of Benzene. Chemguide. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]

-

Wikipedia. (2024). Electrophilic aromatic substitution. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Sulfonation of Benzene. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Halogenation of Benzene. Retrieved from [Link]

-

Wikipedia. (2023). Arenium ion. Retrieved from [Link]

-

LibreTexts. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved from [Link]

-

Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]

-

Dalal Institute. (n.d.). Energy Profile Diagrams. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. YouTube. Retrieved from [Link]

-

Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

Glasp. (2018). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. Retrieved from [Link]

-

Study Mind. (n.d.). Aromatic Chemistry - Halogenation Reactions in Benzene (A-Level Chemistry). Retrieved from [Link]

-

Vedantu. (n.d.). Explain the mechanism for nitration of benzene class 12 chemistry CBSE. Retrieved from [Link]

-

Scribd. (n.d.). Sulfonation Mechanism of Benzene With SO3 in Sulfuric Acid or Oleum PDF. Retrieved from [Link]

-

Fiveable. (n.d.). Substituent Effects in Electrophilic Substitutions | Organic Chemistry Class Notes. Retrieved from [Link]

-

Unacademy. (n.d.). All About Sulfonation of Benzene. Retrieved from [Link]

-

Khan Academy. (n.d.). Nitration. Retrieved from [Link]

-

Fiveable. (n.d.). Benzene: Electrophilic Aromatic Substitution | Organic Chemistry Class Notes. Retrieved from [Link]

-

Sathee Jee. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]

-

LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

JoVE. (2025). Video: Electrophilic Aromatic Substitution: Nitration of Benzene. Retrieved from [Link]

-

Quora. (2020). What is the mechanism for sulfonation of benzene?. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]

-

ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. Retrieved from [Link]

-

Mustansiriyah University. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved from [Link]

-

BYJU'S. (n.d.). Electrophilic substitution reaction of benzene. Retrieved from [Link]

-

University of Calgary. (n.d.). Halogenation of Benzene. Retrieved from [Link]

-

Fundamentals of Organic Chemistry. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

-

ACS Publications. (1998). Role of Lewis Acid(AlCl3)−Aromatic Ring Interactions in Friedel−Craft's Reaction: An ab Initio Study. The Journal of Physical Chemistry A. Retrieved from [Link]

-

LabXchange. (n.d.). Friedal-Crafts Acylation and Alkylation. Retrieved from [Link]

-

YouTube. (2020). Role of AlCl3 (Lewis acid) in Friedel Craft alkylation reaction | Benzene Electrophilic substitution. Retrieved from [Link]

-

OpenStax. (2023). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Retrieved from [Link]

-

Brainly. (2023). Which resonance structure is the most significant contributor to the arenium ion formed in the electrophilic substitution of chlorobenzene. Retrieved from [Link]

-

Tishk International University. (n.d.). Preparation of Nitrobenzene (Nitration of benzene). Retrieved from [Link]

-

Scribd. (n.d.). Energy Profile Diagrams. Retrieved from [Link]

-

YouTube. (2020). Arenium Ion Mechanism | Energy Profile Diagram | Electrophilic aromatic Substitution - Part 1. Retrieved from [Link]

-

ResearchGate. (n.d.). Potential energy diagram for electrophilic aromatic substitution. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). What is a sigma complex?. Retrieved from [Link]

-

Filo. (2025). Draw all the resonance forms for the sigma complexes corresponding to bromination of aniline at the ortho, meta, and para positions. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

-

Worcester Polytechnic Institute. (n.d.). The synthesis and nitration of benzene-d1. Retrieved from [Link]

-

LibreTexts. (2019). 17.6: Substituent Effects on the EAS Reaction. Retrieved from [Link]

-

University of Technology. (n.d.). Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]

- 3. Explain the mechanism for nitration of benzene class 12 chemistry CBSE [vedantu.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Aromatic Reactivity [www2.chemistry.msu.edu]

- 8. scribd.com [scribd.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Arenium ion - Wikipedia [en.wikipedia.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. studymind.co.uk [studymind.co.uk]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 16. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 17. All About Sulfonation of Benzene [unacademy.com]

- 18. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]

- 19. 16.3 Alkylation and Acylation of Aromatic Rings: The FriedelâCrafts Reaction - Organic Chemistry | OpenStax [openstax.org]

- 20. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. byjus.com [byjus.com]

- 23. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 24. youtube.com [youtube.com]

- 25. uobabylon.edu.iq [uobabylon.edu.iq]

- 26. Khan Academy [khanacademy.org]

- 27. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]

- 28. m.youtube.com [m.youtube.com]

- 29. uobabylon.edu.iq [uobabylon.edu.iq]

- 30. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 31. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 32. chem.libretexts.org [chem.libretexts.org]

- 33. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 34. fiveable.me [fiveable.me]

- 35. chem.libretexts.org [chem.libretexts.org]

- 36. Halogenation of Benzene - Chemistry Steps [chemistrysteps.com]

Introduction: The Versatility of a Core Synthetic Building Block

An In-Depth Technical Guide to (2,2-Dibromovinyl)benzene for Advanced Research and Development

This compound (CAS No: 7436-90-0) is a pivotal chemical intermediate that has garnered significant attention within the realms of organic synthesis, materials science, and drug discovery. Its unique structure, featuring a geminal dibromoalkene attached to a phenyl ring, provides a reactive handle for a multitude of chemical transformations. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering insights into its commercial availability, synthesis, applications, and handling.

The reactivity of the dibromovinyl group makes it an exceptionally valuable precursor for constructing complex molecular architectures, particularly through cross-coupling reactions.[1] This has positioned this compound as a key starting material in the synthesis of novel pharmaceuticals, agrochemicals, and specialized polymers.[1] Its utility also extends to the development of flame retardants, owing to its significant bromine content.[1]

Molecular Information:

-

Chemical Formula: C₈H₆Br₂

-

Molecular Weight: 261.94 g/mol

-

IUPAC Name: this compound

-

Synonyms: 1,1-dibromo-2-phenylethene

Commercial Sourcing and Supplier Overview

The procurement of high-quality this compound is critical for reproducible and successful research outcomes. The compound is available from a range of specialized chemical suppliers, typically with purities of 95% or greater. When selecting a supplier, researchers should consider not only purity but also the availability of comprehensive analytical documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Below is a comparative table of prominent commercial suppliers.

| Supplier | Product Name/Number | Purity | Available Sizes | Storage Temperature |

| Sigma-Aldrich | AMBH581767C2 | ≥95% | 100mg, 250mg | 2-8°C, Inert Atmosphere[2] |

| AOBChem | AOB6829 | Not Specified | 500mg, 1g, 5g, 10g | Not Specified |

| MySkinRecipes | #67968 | ≥95% | 250mg, 1g | 2-8°C[1] |

| Chemsrc | Multiple Listings | Typically ≥95% | 100mg, 250mg, 1g, 5g | Not Specified |

| BLD Pharm | BD138665 | Not Specified | Not Specified | Not Specified |

Note: Pricing and availability are subject to change. It is recommended to consult the supplier's website for the most current information.

Synthetic Pathways: Commercial Production Insights

Understanding the synthetic origin of a reagent can provide valuable context regarding potential impurities. The commercial synthesis of this compound often relies on the reaction of benzaldehyde with tetrabromomethane in the presence of a reducing agent like triphenylphosphine. This transformation is a variation of the Corey-Fuchs reaction.

Exemplary Synthetic Protocol

The following is a generalized protocol based on the principles of the Corey-Fuchs reaction for synthesizing this compound.

Materials:

-

Benzaldehyde

-

Tetrabromomethane (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Standard glassware for workup and purification

Procedure:

-

Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve triphenylphosphine (2.2 equivalents) in anhydrous dichloromethane under stirring.

-

Ylide Formation: Cool the solution in an ice bath to 0°C. Slowly add tetrabromomethane (1.1 equivalents) portion-wise, maintaining the temperature. The solution will typically turn from colorless to a deep orange or red, indicating the formation of the phosphorus ylide.

-

Aldehyde Addition: Once the ylide formation is complete (stir for ~30 minutes at 0°C), add benzaldehyde (1.0 equivalent) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

-

Workup: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Applications in Drug Discovery and Development

The primary value of this compound in drug discovery lies in its capacity to serve as a versatile scaffold for generating molecular diversity through cross-coupling chemistry.[1] The two bromine atoms can be sequentially or simultaneously replaced, allowing for the controlled, regioselective introduction of different substituents.

This synthetic flexibility is crucial in medicinal chemistry, where the rapid generation and testing of analogues are fundamental to the drug discovery process.[3] For instance, bromophenol derivatives, which can be accessed from precursors like this compound, have been investigated as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in diabetes research.[4] Similarly, related bromo-organic compounds are used to synthesize beta-peptidomimetics, which show promise as novel antimicrobial agents with enhanced stability.[5]

Quality Control and Analytical Validation

Ensuring the identity and purity of this compound is paramount for its effective use. Reputable suppliers provide a Certificate of Analysis detailing the results of quality control tests. Key analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure by analyzing the chemical environment of hydrogen and carbon atoms. The spectra should be consistent with the expected shifts and coupling patterns for this compound.

-

Infrared (IR) Spectroscopy: Used to verify the presence of key functional groups. The spectrum for this compound will show characteristic peaks for C-H bonds (aromatic and vinylic) and C=C bonds. A supplier specification may state "Conforms to Structure".[1]

-

High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound by separating it from any impurities. The result is typically reported as a percentage area of the main peak.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound and can provide information about its fragmentation pattern, further validating its identity.

Many suppliers, such as BLD Pharm, offer access to this type of analytical data to ensure researchers of the quality of their reagents.[6]

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.

Storage:

-

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

-

The recommended storage temperature is typically between 2-8°C.[1][2]

-

Storage under an inert atmosphere (e.g., nitrogen or argon) is advised to prevent degradation.[2]

Handling and Personal Protective Equipment (PPE):

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][9]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]

-

Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[8][10]

-

Respiratory Protection: If ventilation is inadequate or aerosols may be generated, use a suitable respirator.[10]

Safety Hazards:

-

The compound is classified with the GHS07 pictogram, indicating it can be harmful if swallowed (H302) and may cause skin or eye irritation.[2]

-

First Aid (Eyes): In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]

-

First Aid (Skin): Take off immediately all contaminated clothing. Rinse skin with plenty of water.[8]

-

First Aid (Ingestion): Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[8]

Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling the material.

References

-

ResearchGate. General procedure for the synthesis of 1‐(2,2‐dibromovinyl)‐2‐alkynylbenzene 3a-d. Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

-

Chemsrc. This compound | CAS#:7436-90-0. Available at: [Link]

-

AOBChem USA. This compound. Available at: [Link]

-

Chemsrc. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Available at: [Link]

-

YouTube. Synthesis of meta-Bromovinylbenzene from Benzene. Available at: [Link]

-

Khan Academy. Synthesis of substituted benzene rings I (video). Available at: [Link]

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]

-

PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available at: [Link]

-

PubMed. Discovery of novel bromophenol...as protein tyrosine phosphatase 1B inhibitor... Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Beyond the Lab: 2-Bromoethylbenzene's Impact on Pharmaceutical and Agrochemical Sectors. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 7436-90-0 [sigmaaldrich.com]

- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 7436-90-0|this compound|BLD Pharm [bldpharm.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. cpchem.com [cpchem.com]

- 10. echemi.com [echemi.com]

An In-Depth Technical Guide to (2,2-Dibromovinyl)benzene: Synthesis, Characterization, and Applications in Modern Organic Chemistry

Abstract

(2,2-Dibromovinyl)benzene is a versatile synthetic intermediate, prized for its gem-dibromoalkene moiety which serves as a linchpin for advanced molecular construction. This technical guide provides a comprehensive overview of its fundamental properties, a detailed protocol for its synthesis via the Corey-Fuchs reaction, and an in-depth analysis of its spectroscopic characteristics. Furthermore, this document explores the extensive utility of this compound in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, which are foundational to the synthesis of complex organic molecules, including pharmaceuticals and functional materials. Safety protocols for handling this reactive intermediate are also detailed, providing a complete resource for researchers in drug development and synthetic chemistry.

Core Properties of this compound

This compound is a halogenated aromatic hydrocarbon. The presence of the dibromovinyl group makes it a highly valuable precursor for creating carbon-carbon and carbon-heteroatom bonds.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₆Br₂ | [1] |

| Molecular Weight | 261.94 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [1] |

| CAS Number | 7436-90-0 | [1] |

| Storage Conditions | 2-8°C | [1] |

Synthesis of this compound via the Corey-Fuchs Reaction

The most common and efficient method for the synthesis of this compound is the Corey-Fuchs reaction, which converts an aldehyde to a gem-dibromoalkene.[2][3] This reaction proceeds through a phosphine ylide intermediate.

Reaction Principle

The Corey-Fuchs reaction involves two main steps: first, the reaction of an aldehyde (in this case, benzaldehyde) with a phosphine-ylide generated from triphenylphosphine and carbon tetrabromide to form the dibromoalkene.[2] A subsequent optional step can convert the dibromoalkene into a terminal alkyne, but for our purpose, the reaction is stopped at the dibromoalkene stage.

Caption: General workflow for the Corey-Fuchs synthesis.

Detailed Experimental Protocol

This protocol is adapted from a validated synthesis of a substituted this compound derivative and can be applied to benzaldehyde with minor modifications.[4]

Materials:

-

Benzaldehyde

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-